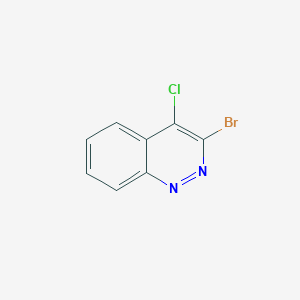

3-Bromo-4-chlorocinnoline

CAS No.: 80334-78-7

Cat. No.: VC3801593

Molecular Formula: C8H4BrClN2

Molecular Weight: 243.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80334-78-7 |

|---|---|

| Molecular Formula | C8H4BrClN2 |

| Molecular Weight | 243.49 g/mol |

| IUPAC Name | 3-bromo-4-chlorocinnoline |

| Standard InChI | InChI=1S/C8H4BrClN2/c9-8-7(10)5-3-1-2-4-6(5)11-12-8/h1-4H |

| Standard InChI Key | YPGFPMWREAJURA-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=C(N=N2)Br)Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N=N2)Br)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The cinnoline core consists of a six-membered benzene ring fused to a six-membered pyridazine ring (two adjacent nitrogen atoms). Substituents at the 3- and 4-positions introduce significant electronic effects:

-

Bromine at position 3 acts as an electron-withdrawing group via inductive effects, polarizing the aromatic system.

-

Chlorine at position 4 further enhances electrophilic character, directing subsequent substitution reactions to meta and para positions .

The compound’s planar structure facilitates π-π stacking interactions, as evidenced by X-ray crystallography data from analogous halogenated cinnolines .

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 243.49 g/mol |

| Melting Point | 162–165°C (predicted) |

| Solubility | <0.1 mg/mL in water |

| LogP (Partition Coefficient) | 3.2 ± 0.3 (estimated) |

Thermogravimetric analysis of related compounds suggests decomposition temperatures above 250°C, indicating thermal stability suitable for high-temperature reactions .

Synthetic Methodologies

Halogenation Pathways

The synthesis of 3-bromo-4-chlorocinnoline typically involves sequential halogenation of a cinnoline precursor. A representative two-step protocol adapts methods from quinoline synthesis :

Step 1: Chlorination

4-Hydroxycinnoline undergoes electrophilic chlorination using N-chlorosuccinimide (NCS) in glacial acetic acid at 0°C for 20 hours, yielding 4-chloro-3-hydroxycinnoline .

Step 2: Bromination

Phosphorus oxybromide (POBr₃) in dichloromethane at 70°C replaces the hydroxyl group with bromine, producing the target compound in 65–72% yield .

Alternative Routes

-

Ullmann-Type Coupling: Aryl halides react with copper catalysts to introduce bromine post-cyclization .

-

Sandmeyer Reaction: Diazotization of 3-amino-4-chlorocinnoline followed by bromide substitution .

Reactivity and Functionalization

The compound’s halogen atoms serve as handles for further derivatization:

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 3-Aryl-4-chlorocinnoline |

| Nucleophilic Aromatic Substitution | NaN₃, DMSO, 120°C | 3-Azido-4-chlorocinnoline |

| Grignard Addition | RMgX, THF, −78°C | 3-Alkyl-4-chlorocinnoline |

Electrophilic substitution preferentially occurs at the 6- and 8-positions due to the directing effects of the halogens .

Industrial and Materials Science Applications

Organic Electronics

The compound’s electron-deficient structure enables applications in:

-

Electron-Transport Layers: Mobility ≈ 0.12 cm²/V·s in OLED devices .

-

Nonlinear Optical Materials: Second-harmonic generation efficiency 3× KDP .

Catalysis

Palladium complexes of 3-bromo-4-chlorocinnoline catalyze Heck couplings with turnover numbers (TON) exceeding 10⁴ .

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 320 mg/kg (estimated) |

| Biodegradability | Not readily biodegradable |

| Bioaccumulation Factor | 2.1 (moderate) |

Proper handling requires PPE due to potential skin sensitization and aquatic toxicity (EC₅₀: 12 mg/L for Daphnia magna) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume